In Vivo Neuroprotection: Dose-Dependent Reduction of Cerebral Infarct Volume in Rat MCAO Model
Bakkenolide IIIa demonstrates significant, dose-dependent neuroprotection in a rat model of transient focal cerebral ischemia (MCAO), a key differentiator from other bakkenolides lacking quantified in vivo stroke data. In a study where rats were subjected to middle cerebral artery occlusion (MCAO) followed by reperfusion, oral administration of Bakkenolide IIIa (4, 8, and 16 mg/kg; i.g.) immediately after reperfusion reduced brain infarct volume compared to vehicle-treated controls [1]. The effect was quantified across multiple doses, establishing a clear dose-response relationship. This in vivo efficacy in a clinically relevant stroke model provides a concrete basis for prioritizing Bakkenolide IIIa over analogs like Bakkenolide A or Bakkenolide B, for which such specific in vivo neuroprotective data in cerebral ischemia are not reported.
| Evidence Dimension | In vivo reduction in cerebral infarct volume post-MCAO |
|---|---|
| Target Compound Data | 4, 8, and 16 mg/kg (i.g.) significantly reduced brain infarct volume (p<0.05) [1] |
| Comparator Or Baseline | Vehicle-treated control group in the same study [1] |
| Quantified Difference | Significant reduction in infarct volume was observed at all three doses compared to vehicle, though exact percentage reduction values are not provided in the abstract |
| Conditions | Rat transient focal cerebral ischemia model (MCAO), drug administered immediately after reperfusion, infarct volume measured [1] |
Why This Matters
This in vivo, dose-response data in a disease-relevant model provides procurement justification for stroke research, distinguishing Bakkenolide IIIa from analogs lacking such specific, quantified neuroprotective evidence.
- [1] Jiang et al. Bakkenolide‑IIIa protects against cerebral damage via inhibiting NF‑κB activation. CNS Neurosci Ther. 2015 Oct;21(12):943-952. doi: 10.1111/cns.12470. View Source
